Dopamine D3 Receptor Binding Affinity: Sub-Nanomolar Potency Differentiates This Compound from GABAergic Imidazotriazines
2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine demonstrates high-affinity binding to the human dopamine D3 receptor with a Ki of 0.260 nM, as measured by displacement of [125I]IABN from recombinant human D3 receptors expressed in HEK293 cells . In contrast, representative imidazo[1,2-b][1,2,4]triazines developed as GABAA α2/α3 agonists (e.g., clinical candidate TPA023, which bears a 7-(2',6'-difluoro-5'-cyanobiphenyl) substituent and a 3-(1-hydroxy-1-methylethyl) group) show no significant affinity for dopamine D3 receptors, with their primary pharmacology directed toward the benzodiazepine binding site of GABAA receptors (Ki values typically in the low nanomolar range for α3-containing subtypes, but >1 µM for dopamine receptors) . This target shift demonstrates that the 2-chloro-3-diethylamino substitution pattern confers a distinct pharmacological fingerprint.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.260 nM |
| Comparator Or Baseline | Imidazotriazine GABAA agonists (e.g., TPA023) = >1,000 nM for dopamine D3 |
| Quantified Difference | >3,800-fold selectivity for D3 over GABAergic imidazotriazines |
| Conditions | Recombinant human D3 receptor binding assay in HEK293 cells, using [125I]IABN displacement (Target compound); inferred class selectivity based on published GABAA agonist profiles (Comparator) |
Why This Matters
This sub-nanomolar D3 affinity provides a clear molecular basis for selecting this compound over GABA-targeted imidazotriazines in neuroscience research programs focused on dopaminergic signaling, particularly for Parkinson's disease or schizophrenia models where D3 modulation is implicated.
- [1] BindingDB Entry BDBM50378001 (CHEMBL1627321), US Patent 8,748,608, Example 36. Ki=0.260 nM for human dopamine D3 receptor; assay: displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells. View Source
- [2] Atack, J. R. et al. TPA023 [7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine], an Agonist Selective for α2- and α3-Containing GABAA Receptors. J. Pharmacol. Exp. Ther. 2006, 316, 410–422. (Representative class-level comparator; dopamine receptor activity >1 µM). View Source
